molecular formula C12H9FN2O2 B6340904 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% CAS No. 1214379-48-2

6-Amino-3-(2-fluorophenyl)picolinic acid, 95%

Cat. No. B6340904
CAS RN: 1214379-48-2
M. Wt: 232.21 g/mol
InChI Key: DLJIIMOUANYXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2-fluorophenyl)picolinic acid (6-AFP) is a fluorinated derivative of picolinic acid that has been used in a wide range of biological and chemical applications. 6-AFP is a powerful and versatile reagent for the synthesis of a variety of compounds, including drugs, dyes, and other compounds with therapeutic, diagnostic, and research applications. 6-AFP is also used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Scientific Research Applications

6-Amino-3-(2-fluorophenyl)picolinic acid, 95% has been used in a wide range of biological and chemical applications. In research, 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% has been used as a reagent for the synthesis of a variety of compounds, including drugs, dyes, and other compounds with therapeutic, diagnostic, and research applications. 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% has also been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% has also been used in the development of new fluorescent probes for the detection of proteins and other biomolecules.

Mechanism of Action

6-Amino-3-(2-fluorophenyl)picolinic acid, 95% acts as a powerful and versatile reagent for the synthesis of a variety of compounds. It is believed that the reaction proceeds through an acid-catalyzed condensation of phenylacetic acid and 2-fluorophenol to form the intermediate p-fluoro-benzoyl-picolinic acid, which is then reacted with phenylacetic acid to form 6-Amino-3-(2-fluorophenyl)picolinic acid, 95%. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% are not well understood. However, it has been used in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. In addition, 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% has been used in the development of new fluorescent probes for the detection of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% is its versatility in synthesis of a variety of compounds. It has been used in the synthesis of drugs, dyes, and other compounds with therapeutic, diagnostic, and research applications. In addition, 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% is relatively easy to synthesize, making it an attractive reagent for use in laboratory experiments. However, the biochemical and physiological effects of 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% are not well understood and further research is needed to fully understand its potential applications.

Future Directions

Future research into 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% should focus on further elucidating its biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in the synthesis of drugs, dyes, and other compounds with therapeutic, diagnostic, and research applications. Finally, further research should be conducted to develop new fluorescent probes based on 6-Amino-3-(2-fluorophenyl)picolinic acid, 95% for the detection of proteins and other biomolecules.

Synthesis Methods

6-Amino-3-(2-fluorophenyl)picolinic acid, 95% is synthesized by the condensation of phenylacetic acid and 2-fluorophenol in the presence of an acid catalyst. The reaction proceeds in two steps, first forming the intermediate p-fluoro-benzoyl-picolinic acid, which is then reacted with phenylacetic acid to form 6-Amino-3-(2-fluorophenyl)picolinic acid, 95%. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours.

properties

IUPAC Name

6-amino-3-(2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIIMOUANYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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